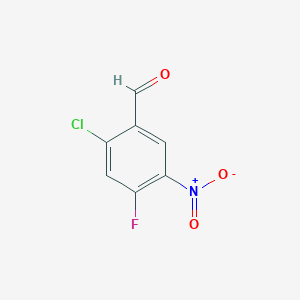

2-Chloro-4-fluoro-5-nitrobenzaldehyde

描述

Significance of Halogenated Nitrobenzaldehydes in Chemical Science

Halogenated benzaldehydes are a class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens (fluorine, chlorine, bromine, or iodine). mdpi.com This substitution significantly alters the electronic properties and reactivity of the molecule. mdpi.com The presence of halogens, which are electronegative, and a nitro group, a strong electron-withdrawing group, on a benzaldehyde (B42025) scaffold creates a molecule with unique chemical characteristics. wiserpub.com

These features make halogenated nitrobenzaldehydes valuable precursors in various chemical industries. mdpi.com The electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, activates the aromatic ring for certain reactions and influences the reactivity of the aldehyde functional group. wiserpub.com This enhanced reactivity makes them crucial intermediates in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and industrial products such as dyes and pigments. mdpi.comgoogle.com The specific positioning of these functional groups allows for regioselective reactions, providing chemists with precise control over the synthesis of complex target molecules.

Overview of 2-Chloro-4-fluoro-5-nitrobenzaldehyde as a Versatile Intermediate

This compound is a polysubstituted aromatic aldehyde that serves as an important organic intermediate. google.comchemicalbook.com Its molecular structure, featuring chloro, fluoro, nitro, and aldehyde functional groups, provides multiple reaction sites, making it a highly versatile reagent in synthetic chemistry. chemicalbook.combenchchem.com The specific arrangement of these substituents on the benzene ring dictates its unique reactivity profile. benchchem.com

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. google.combenchchem.com For instance, it is a known precursor in the preparation of certain agricultural herbicides. google.com The presence of the halogen atoms allows for nucleophilic substitution reactions, while the aldehyde group can participate in a wide range of condensation and oxidation-reduction reactions. The nitro group can also be chemically modified, for example, through reduction to an amine, further expanding its synthetic utility. benchchem.com Due to its utility, various synthetic methods for its preparation have been developed. google.comgoogle.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99329-85-8 benchchem.comcaming.com |

| Molecular Formula | C₇H₃ClFNO₃ benchchem.comcaming.com |

| Molecular Weight | 203.55 g/mol benchchem.comcaming.com |

| Appearance | White to yellow crystalline powder or solid benchchem.com |

| Boiling Point (Predicted) | 303.6 ± 42.0 °C benchchem.com |

| Density (Predicted) | 1.576 ± 0.06 g/cm³ benchchem.com |

| SMILES | O=CC1=CC(N(=O)=O)=C(F)C=C1Cl benchchem.com |

| InChI Key | HNOIAPRHNXBCAE-UHFFFAOYSA-N benchchem.comcaming.com |

One established synthetic route to this compound begins with 2-chloro-4-fluorotoluene (B151448). google.comgoogle.com A common method involves the nitration of 2-chloro-4-fluorobenzaldehyde (B1630644). google.com In this process, 2-chloro-4-fluorobenzaldehyde is treated with a nitrating agent, such as potassium nitrate (B79036) in concentrated sulfuric acid, to introduce the nitro group at the 5-position, yielding the final product. google.com An alternative pathway starts with 2-chloro-4-fluorotoluene, which first undergoes nitration, followed by bromination using a reagent like N-bromosuccinimide (NBS), and subsequent hydrolysis and oxidation to form the aldehyde. google.com

The reactivity of this compound is governed by its distinct functional groups. The aldehyde group is susceptible to nucleophilic attack and can be readily converted into other functionalities. The chloro and fluoro substituents, along with the strongly deactivating nitro group, make the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution reactions where one of the halogens can be displaced by a suitable nucleophile. This reactivity makes it an essential intermediate for constructing complex heterocyclic systems and other valuable organic compounds. google.comcaming.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOIAPRHNXBCAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543919 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-85-8 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Fluoro 5 Nitrobenzaldehyde

Multi-Step Synthesis from 2-Chloro-4-fluorotoluene (B151448)

A prevalent synthetic route to 2-chloro-4-fluoro-5-nitrobenzaldehyde begins with 2-chloro-4-fluorotoluene. google.comgoogle.com This process typically involves the halogenation of the methyl group, followed by hydrolysis to form the aldehyde, and finally, nitration to introduce the nitro group at the 5-position. google.com An alternative sequence involves the initial nitration of 2-chloro-4-fluorotoluene, followed by side-chain halogenation and subsequent hydrolysis. google.com

Halogenation Approaches to 2-Chloro-4-fluorohalogenated toluene (B28343)

The conversion of the methyl group of the toluene derivative into a dihalomethyl group is a crucial step, setting the stage for subsequent hydrolysis to the aldehyde. Various halogenation techniques have been explored to achieve this transformation efficiently.

Photochlorination represents a direct method for the side-chain halogenation of toluene derivatives. In one established method, chlorine gas is introduced into a reactor containing 2-chloro-4-fluorotoluene. google.com The reaction is initiated and sustained by irradiation with a high-pressure ultraviolet lamp, leading to the formation of 2-chloro-4-fluoro-1-(dichloromethyl)benzene. google.comwipo.int This radical chain reaction selectively targets the benzylic protons of the methyl group.

Table 1: Photochlorination Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Starting Material | 2-Chloro-4-fluorotoluene |

| Reagent | Chlorine Gas (Cl₂) |

| Initiator | High-Pressure Ultraviolet Light |

| Product | 2-chloro-4-fluoro-1-(dichloromethyl)benzene |

N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination. The reaction is typically carried out in the presence of a radical initiator, such as benzoyl peroxide (BPO). google.comgoogle.com In a documented synthesis, 2-chloro-4-fluoro-5-nitrotoluene (B44648) is subjected to bromination using NBS and BPO in 1,2-dichloroethane (B1671644) as the solvent to yield 2-chloro-1-(dibromomethyl)-4-fluoro-5-nitrobenzene. google.com Similarly, 2-chloro-4-fluorotoluene can be directly brominated with NBS to generate 2-chloro-1-(dibromomethyl)-4-fluorobenzene. google.com The use of solvents like 1,2-dichlorobenzene (B45396) has also been found to be effective, sometimes offering superior reaction times and yields compared to traditional solvents like carbon tetrachloride. researchgate.net

Table 2: NBS Bromination Conditions

| Starting Material | Reagents | Initiator | Solvent | Product |

|---|---|---|---|---|

| 2-Chloro-4-fluoro-5-nitrotoluene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | 1,2-Dichloroethane | 2-chloro-1-(dibromomethyl)-4-fluoro-5-nitrobenzene |

Beyond NBS and photochlorination, other halogenating systems have been developed. Elementary bromine (Br₂) is a fundamental brominating agent. google.com Its reaction with o-chlorophenol, for instance, can be directed by locating nanocatalysts, such as a mixture of copper chloride, zinc chloride, and silver chloride, to achieve high purity and yield of the desired product. google.com Other reagents include bromine chloride and hypobromites. google.com The choice of solvent, such as halogenated hydrocarbons like chlorobenzene (B131634) or 1,2-dichloroethane, can also influence the reaction's selectivity. google.com For chlorination reactions, the direct use of chlorine gas is a primary method. google.com Catalysts like triethylamine (B128534) hydrochloride have been employed to improve the selectivity of bromination reactions. google.com

Hydrolysis Strategies for Aldehyde Formation

The conversion of the dihalogenated intermediate to the corresponding benzaldehyde (B42025) is a critical hydrolysis step. This transformation is often facilitated by catalysts to ensure high conversion and minimize side reactions.

The hydrolysis of the dihalomethyl group to an aldehyde can be performed under various catalytic conditions. A common approach involves treating the dihalogenated toluene derivative with a hydrolyzing agent in the presence of a catalyst. google.com For instance, the brominated product, 2-chloro-1-(dibromomethyl)-4-fluoro-5-nitrobenzene, can be hydrolyzed and oxidized to this compound using hydrogen peroxide in an ethanol (B145695) solvent. google.com In another method, the hydrolysis of 2-chloro-4-fluoro-dibromotoluene is achieved using a mixture of formic acid and concentrated sulfuric acid. google.com The general principle of these catalytic mechanisms involves the nucleophilic substitution of the halogens by water or another nucleophile, followed by elimination to form the carbonyl group. The catalyst's role is to facilitate this process, often by activating the substrate or the hydrolyzing agent. Aldehydes themselves have been shown to act as organocatalysts in certain hydrolysis reactions, highlighting the complexity and potential for autocatalysis in these systems. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 99329-85-8 | C₇H₃ClFNO₃ |

| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF |

| 2-Chloro-4-fluoro-1-(dichloromethyl)benzene | Not available | C₇H₄Cl₃F |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ |

| Benzoyl Peroxide (BPO) | 94-36-0 | C₁₄H₁₀O₄ |

| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ |

| 2-Chloro-4-fluoro-5-nitrotoluene | 139626-20-3 | C₇H₅ClFNO₂ |

| 2-chloro-1-(dibromomethyl)-4-fluoro-5-nitrobenzene | Not available | C₇H₃Br₂ClFNO₂ |

| 2-chloro-1-(dibromomethyl)-4-fluorobenzene | Not available | C₇H₄Br₂ClF |

| Carbon Tetrachloride | 56-23-5 | CCl₄ |

| 1,2-Dichlorobenzene | 95-50-1 | C₆H₄Cl₂ |

| Bromine | 7726-95-6 | Br₂ |

| o-Chlorophenol | 95-57-8 | C₆H₅ClO |

| Copper Chloride | 7447-39-4 | CuCl₂ |

| Zinc Chloride | 7646-85-7 | ZnCl₂ |

| Silver Chloride | 7783-90-6 | AgCl |

| Chlorobenzene | 108-90-7 | C₆H₅Cl |

| Triethylamine Hydrochloride | 554-68-7 | C₆H₁₆ClN |

| Hydrogen Peroxide | 7722-84-1 | H₂O₂ |

| Ethanol | 64-17-5 | C₂H₅OH |

| Formic Acid | 64-18-6 | CH₂O₂ |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ |

Nitration Reactions to Introduce Nitro Group

The introduction of the nitro group onto the 2-chloro-4-fluorobenzaldehyde (B1630644) ring is the defining step in the synthesis of the target compound. This electrophilic aromatic substitution must be carefully controlled to ensure high yield and correct regiochemistry.

Two primary systems are employed for the nitration of the aromatic ring: a mixture of concentrated sulfuric acid and fuming nitric acid, or a combination of potassium nitrate (B79036) and sulfuric acid. google.comgoogle.com

Concentrated Sulfuric Acid/Fuming Nitric Acid: This classic mixed acid system is effective for nitration. One documented method involves using this mixture with dichloromethane (B109758) as a solvent, achieving a yield of approximately 90%. google.com However, the use of fuming nitric acid can create hazardous acid mists. google.com

Potassium Nitrate/Sulfuric Acid: This system offers an alternative to using fuming nitric acid, potentially providing a safer operational profile. google.comgoogle.com In this method, solid potassium nitrate is added to a solution of the benzaldehyde in concentrated sulfuric acid. google.com This approach has also been reported to achieve yields of around 90%. google.com The molar ratio of the nitrating agent to the benzaldehyde substrate is typically controlled at 1.05-1.2 times to optimize the reaction. google.com

| Nitrating Agent System | Solvent/Conditions | Reported Yield (%) | Reference |

|---|---|---|---|

| Fuming Nitric Acid / Concentrated H₂SO₄ | Dichloromethane | ~90 | google.com |

| Potassium Nitrate / Concentrated H₂SO₄ | Concentrated H₂SO₄, then extraction with Ethyl Acetate | 90 | google.com |

| Potassium Nitrate / Concentrated H₂SO₄ | 1,2-dichloroethane, 0-10°C | 94.3 | google.com |

The reaction temperature for nitration is a critical parameter, typically kept between -30°C and 0°C to control the reaction rate and minimize side products. google.com Preferred temperatures are often in the -20°C to -10°C range. google.com

The position of the incoming nitro group is directed by the existing substituents on the benzaldehyde ring: the chloro group (-Cl), the fluoro group (-F), and the aldehyde group (-CHO).

The halogen substituents (-Cl and -F) are ortho-, para-directing groups. The aldehyde group is a meta-directing group. In the case of 2-chloro-4-fluorobenzaldehyde, the directing effects converge to favor substitution at the C5 position.

The aldehyde group at C1 directs the incoming electrophile to its meta positions (C3 and C5).

The chloro group at C2 directs to its ortho (C3, as C1 is blocked) and para (C5) positions.

The fluoro group at C4 directs to its ortho positions (C3 and C5).

All three substituents direct the nitration towards the C3 and C5 positions. The reaction overwhelmingly yields the 5-nitro isomer, this compound. google.comwipo.int This high regioselectivity is crucial for the synthesis, as it simplifies purification and maximizes the yield of the desired product. wipo.int

To circumvent this issue, an alternative synthetic route has been developed that reverses the order of reactions. google.com In this improved process, the nitration step is performed on the precursor, 2-chloro-4-fluorotoluene, before the aldehyde group is introduced. google.com The sequence proceeds as follows:

Nitration: 2-chloro-4-fluorotoluene is nitrated to yield 2-chloro-4-fluoro-5-nitrotoluene.

Halogenation: The methyl group of the nitrotoluene is then halogenated (e.g., brominated using NBS).

Hydrolysis: Finally, the dihalomethyl group is hydrolyzed to form the aldehyde.

Process Optimization and Scalability Considerations

For industrial-scale production, optimizing reaction parameters such as solvent choice is essential for cost-effectiveness, safety, and efficiency.

In processes where the nitration is performed on a toluene precursor in the presence of an organic solvent, the choice of solvent can significantly affect reaction yield. google.com Halogenated solvents like 1,2-dichloroethane and dichloromethane are commonly used. google.com

Comparative studies within patent literature demonstrate the impact of solvent selection on the nitration of 2-chloro-4-fluorotoluene using a potassium nitrate/sulfuric acid system. google.com

| Solvent | Molar Ratio (Substrate:H₂SO₄:KNO₃) | Yield of Nitrated Intermediate (%) | Reference |

|---|---|---|---|

| Dichloromethane | 1 : 3.7 : 1 | 53.7 | google.com |

| 1,2-dichloroethane | 1 : 7 : 1 | 82.6 | google.com |

| 1,2-dichloroethane | 1 : 7 : 1.25 | 94.3 | google.com |

The data clearly shows that under the tested conditions, 1,2-dichloroethane resulted in substantially higher yields compared to dichloromethane. google.com Optimizing the molar ratio of the nitrating agent in 1,2-dichloroethane further boosted the yield to over 94%. google.com Such optimization is a key consideration for scaling up the synthesis for industrial production. google.com

Minimization of Side Reactions and Byproduct Formation

In the synthesis of this compound, controlling side reactions is critical for achieving high yield and purity. A common synthetic route starts with 2-chloro-4-fluorotoluene. google.comgoogle.com A significant challenge in this pathway is the timing of the nitration step relative to the formation of the aldehyde group.

Another key consideration is the formation of isomeric impurities. During the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118), for instance, an undesired isomer, 2-chloro-4-fluoro-3-nitrobenzotrichloride, can be formed. google.com The quenching process also presents challenges; quenching the reaction in water can lead to the hydrolysis of the trichloride (B1173362) group, increasing the formation of the unwanted 2-chloro-4-fluoro-5-nitrobenzoic acid byproduct. google.com

To address these issues, specific strategies have been developed. One patented method involves nitrating 2-chloro-4-fluorobenzotrichloride and then adding a halogenated organic solvent. The organic layer containing the desired product is separated and washed with a basic aqueous solution before crystallization. This procedure was found to yield 2-Chloro-4-fluoro-5-nitrobenzotrichloride in high purity (>99%) and yield (>85%), effectively minimizing side products. google.com

Table 1: Common Byproducts and Control Strategies

| Byproduct | Formation Pathway | Control Strategy | Reference |

|---|---|---|---|

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Oxidation of the aldehyde group during nitration; hydrolysis of trichloride intermediate. | Perform nitration before aldehyde formation; avoid quenching directly in water. | google.comgoogle.comgoogle.com |

Industrial Applicability and Green Chemistry Principles in Synthesis

For a synthetic process to be industrially viable, it must be cost-effective, scalable, safe, and environmentally sustainable. google.com Several patented methods for synthesizing this compound aim to meet these criteria. One such process starts with 2-chloro-4-fluorotoluene, which undergoes nitration, bromination, and subsequent hydrolysis/oxidation. google.com This method is highlighted as being suitable for industrialization due to reduced costs, high yields in the nitration and hydrolysis steps, minimal byproducts, and simple operation. google.com

The principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer chemicals, are increasingly being integrated into chemical manufacturing. rjpn.orgacs.org In the context of this compound synthesis, this involves several key improvements over traditional methods:

Waste Reduction: A significant source of waste in traditional nitration is the use of large quantities of sulfuric acid as a solvent. google.com An improved method uses 1,2-dichloroethane as the organic solvent for nitration, which reduces the required amount of sulfuric acid and thus lowers costs and environmental impact. google.com Furthermore, processes have been developed where the acidic layer from the reaction can be reused or recycled, minimizing aqueous waste. google.com

Safer Solvents and Reagents: The use of hazardous reagents and solvents is a major concern. Green approaches prioritize alternatives; for example, avoiding the use of corrosive liquid bromine where possible or replacing non-green solvents like dichloromethane with more environmentally benign options. researchgate.net One process for preparing the target compound avoids solvents entirely in the final steps, requiring only filtration and water washing, which enhances safety by eliminating high-temperature distillation of the nitrated product. google.com

These adaptations not only make the synthesis more environmentally friendly but also enhance its cost-effectiveness and scalability for industrial production. google.com

Alternative and Emerging Synthetic Routes to Substituted Benzaldehydes

While specific routes to this compound have been optimized, broader research into the synthesis of functionalized benzaldehydes has yielded several innovative methodologies. These alternative routes offer new possibilities for creating complex and highly functionalized aldehyde building blocks.

Palladium-Catalyzed Direct Formylation of Aromatic Iodides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically used for C-C, C-N, or C-O bond formation, they can also be adapted for formylation. The direct formylation of aryl halides or triflates presents a powerful method for introducing an aldehyde group. Although a direct palladium-catalyzed formylation specifically for synthesizing this compound is not prominently documented, the general strategy is applicable to a wide range of substituted aromatic precursors. nih.gov This approach often involves a carbon monoxide source or a synthetic equivalent. The challenge lies in the high reactivity of the resulting aldehyde, which can be prone to side reactions under the catalytic conditions. acs.org

Reduction/Cross-Coupling Procedures for Functionalized Benzaldehydes

A significant challenge in synthesizing substituted benzaldehydes is the aldehyde's susceptibility to attack by the strong organometallic reagents often used in cross-coupling reactions. acs.orgresearchgate.net To overcome this, a two-step, one-pot procedure has been developed that protects the latent aldehyde during the reaction. acs.org

The process begins with a Weinreb amide, which is reduced by a hydride source like diisobutylaluminum hydride (DIBAL-H). This in-situ reaction forms a stable tetrahedral aluminum hemiaminal intermediate. This intermediate is not susceptible to further nucleophilic attack, effectively protecting the aldehyde functionality. Subsequently, a palladium catalyst facilitates a cross-coupling reaction between this intermediate and an organometallic reagent (e.g., an organolithium compound). A final aqueous workup liberates the desired functionalized benzaldehyde. acs.orgresearchgate.net This method is fast and versatile, allowing for the synthesis of a variety of alkyl and aryl substituted benzaldehydes. acs.org

Table 2: One-Pot Reduction/Cross-Coupling for Substituted Benzaldehydes

| Step | Description | Key Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Reduction of Weinreb Amide | Weinreb Amide, DIBAL-H | Formation of a stable hemiaminal intermediate | acs.orgresearchgate.net |

| 2 | Cross-Coupling | Palladium catalyst, Organolithium reagent | Introduction of alkyl/aryl substituent | acs.orgresearchgate.net |

Claisen Rearrangement in Benzaldehyde Synthesis

The Claisen rearrangement is a powerful, thermally induced google.comgoogle.com-sigmatropic rearrangement that converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This classic reaction can be integrated into multi-step sequences to produce complex aldehydes.

One such application involves a Wittig-olefination–Claisen-rearrangement protocol for the synthesis of 3-methylquinoline-4-carbaldehydes starting from o-nitrobenzaldehydes. nih.gov In this sequence:

An o-nitrobenzaldehyde reacts with a phosphorane in a Wittig reaction to form a crotyl vinyl ether.

This ether, upon heating, undergoes a Claisen rearrangement to yield a γ,δ-unsaturated aldehyde (a 4-pentenal).

The aldehyde group is then protected, and the terminal olefin is cleaved to furnish a new nitroaldehyde, which is subsequently cyclized to the target quinoline (B57606) carbaldehyde. nih.gov

This demonstrates how the Claisen rearrangement can be strategically employed to construct a carbon framework that is then converted into a substituted benzaldehyde derivative. The reaction typically proceeds through a highly ordered chair-like transition state. wikipedia.orgorganic-chemistry.org

Oxidation of Methyl Groups in Aromatic Precursors

A direct and atom-economical approach to synthesizing aromatic aldehydes is the selective oxidation of a methyl group on an aromatic precursor. This method is commonly used for producing 2-nitrobenzaldehyde (B1664092) from 2-nitrotoluene. chem-soc.si The synthesis of this compound also frequently begins with the corresponding toluene derivative, 2-chloro-4-fluorotoluene. google.comgoogle.com

The process involves halogenating the methyl group, often using N-Bromosuccinimide (NBS) or by introducing chlorine gas under UV light, to form a dihalomethyl intermediate. google.comgoogle.com This intermediate is then hydrolyzed to generate the aldehyde group. This route is advantageous as it utilizes readily available starting materials. However, controlling the reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 5 Nitrobenzaldehyde

Transformations of the Nitro Functional Group

The nitro group is a powerful electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its transformations are pivotal in modifying the molecule's electronic character and synthetic utility.

A fundamental transformation of the nitro group is its reduction to an amino (-NH2) group. This reaction dramatically alters the electronic nature of the substituent, converting it from a strong deactivating, meta-directing group into a strong activating, ortho-, para-directing group. masterorganicchemistry.com This conversion is a key step in many synthetic pathways, particularly for preparing precursors to heterocyclic compounds.

The reduction can be achieved through various methods, including catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Common Reagents for Aromatic Nitro Group Reduction

| Method | Reagents and Conditions | Typical Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni catalyst | High yield conversion to the corresponding amine. masterorganicchemistry.com |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Effective reduction to the amine; SnCl₂ can be used in a non-aqueous system. masterorganicchemistry.com |

| Transfer Hydrogenation | Formic acid with an iron-based catalyst | A base-free method that proceeds under mild conditions. organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron (B₂(OH)₄) in water | A mild and chemoselective method that tolerates many other functional groups. organic-chemistry.org |

The resulting 2-amino-5-chloro-4-fluorobenzaldehyde becomes a valuable precursor for building more complex molecules, such as quinazolines and benzodiazepines, through subsequent cyclization reactions. organic-chemistry.orgnih.gov

The nitro group at the C5 position, along with the halogens at C2 and C4, renders the aromatic ring of 2-chloro-4-fluoro-5-nitrobenzaldehyde significantly electron-deficient. The primary role of the nitro group in this context is to activate the ring for nucleophilic aromatic substitution (SNAr). ambeed.comlibretexts.org Its strong resonance and inductive effects withdraw electron density from the ring, particularly from the ortho (C4) and para (C2) positions relative to itself. This electron deficiency facilitates the attack of nucleophiles on the carbon atoms bearing the halogen leaving groups. libretexts.org

Reactions Involving Halogen Substituents

The presence of two halogen atoms, chlorine and fluorine, on the electron-deficient aromatic ring allows for a range of nucleophilic substitution reactions.

Aryl halides that possess strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen can undergo nucleophilic aromatic substitution. libretexts.org In this compound, both the chloro group (para to the nitro group) and the fluoro group (ortho to the nitro group) are activated for this type of reaction.

The accepted mechanism for SNAr is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group (halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is a crucial stabilizing factor. libretexts.org

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

The presence of the nitro group is essential for this pathway, as it provides the necessary stabilization for the anionic intermediate. Without it, aryl halides are generally inert to nucleophilic attack under standard conditions. libretexts.org

The relative reactivity of the chloro and fluoro substituents in an SNAr reaction is governed by two competing factors:

Electronegativity (Attack Step): Fluorine is the most electronegative element. It withdraws electron density from the carbon it is attached to more strongly than chlorine does. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This factor tends to increase the reaction rate for fluoro-substituted aromatics.

Carbon-Halogen Bond Strength (Elimination Step): The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. This makes the fluoride (B91410) ion a poorer leaving group than the chloride ion in the elimination step.

In most SNAr reactions, the first step (nucleophilic attack) is the rate-determining step. Therefore, the fluoro group, which enhances the rate of this step, is typically more reactive and more readily displaced than the chloro group. This selective reactivity allows for the controlled replacement of one halogen over the other. For instance, processes have been developed for the synthesis of fluoro-nitro-benzaldehydes from their corresponding chloro-nitro-benzaldehydes by reacting them with an alkali metal fluoride in a polar aprotic solvent, demonstrating the feasibility of halogen exchange reactions. google.com

Comparison of Halogen Properties in SNAr

| Property | Fluorine | Chlorine | Impact on SNAr |

|---|---|---|---|

| Electronegativity | ~3.98 | ~3.16 | Higher electronegativity of F makes the attached carbon more electrophilic, favoring the initial attack. |

| C-Ar Bond Energy | ~536 kJ/mol | ~427 kJ/mol | The stronger C-F bond makes F a poorer leaving group in the elimination step. |

Aldehyde Group Reactivity

The aldehyde functional group (-CHO) in this compound is a site for numerous chemical transformations, most notably condensation and oxidation reactions. Its primary utility in multi-step synthesis is as an electrophilic center for the formation of new carbon-carbon and carbon-nitrogen bonds.

Following the reduction of the nitro group to an amine, the resulting 2-amino-benzaldehyde derivative becomes a prime substrate for condensation and cyclization reactions to form various heterocyclic systems. The aldehyde group can react with an adjacent amino group (or another nucleophilic center introduced into the molecule) to build fused ring systems that are common in medicinal chemistry. openmedicinalchemistryjournal.comnih.gov

For example, derivatives of 2-aminobenzaldehyde are widely used in the synthesis of:

Quinazolines: These are typically formed by the condensation of a 2-aminobenzaldehyde with a source of nitrogen, such as urea or amines. organic-chemistry.orgopenmedicinalchemistryjournal.com

Benzodiazepines: This important class of compounds can be synthesized through the condensation of an ortho-phenylenediamine (which can be derived from an ortho-nitroaniline) with a ketone or, in other variations, from precursors involving 2-aminobenzaldehydes. nih.govnih.govmdpi.com

A related compound, 2-chloro-5-nitrobenzaldehyde, has been shown to undergo condensation reactions with compounds like 2-methyl-1-propenylbenzimidazole and 5-aminopyrazoles, illustrating the reactivity of the aldehyde group in this class of molecules. sigmaaldrich.com

Condensation Reactions (e.g., Knoevenagel Condensation)

This compound readily participates in condensation reactions, such as the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the aldehyde's carbonyl group, followed by a dehydration step to yield a new carbon-carbon double bond. researchgate.net The general mechanism involves a base catalyst, like an amine, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

Reduction to Benzyl Alcohol Derivatives

The aldehyde functional group in this compound can be selectively reduced to a primary alcohol, yielding (2-Chloro-4-fluoro-5-nitrophenyl)methanol. This transformation is a standard procedure in organic synthesis, typically achieved using mild reducing agents like sodium borohydride (B1222165). These reagents are chemoselective, meaning they can reduce aldehydes and ketones without affecting other functional groups like the nitro group, especially under controlled temperature conditions. The existence of related compounds, such as (2-Chloro-4-nitrophenyl)methanol, confirms that this type of reduction is a common synthetic step for this class of molecules. scbt.com

Oxidation to Carboxylic Acid Derivatives

Several synthetic routes have been developed to produce 2-chloro-4-fluoro-5-nitrobenzoic acid, often starting from precursors like 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzoic acid. google.comchemicalbook.com These methods underscore the stability of the resulting carboxylic acid and the feasibility of the aldehyde-to-acid oxidation.

| Precursor Compound | Reagents | Product | Yield | Reference |

| 2-chloro-4-fluorotoluene | 1. Photochlorination2. Mixed acid nitration3. Hydrolysis-oxidation | 2-chloro-4-fluoro-5-nitrobenzoic acid | >80% (overall) | google.com |

| 2-chloro-4-fluorobenzoic acid | Fuming nitric acid, Sulfuric acid | 2-chloro-4-fluoro-5-nitrobenzoic acid | 97.1% | chemicalbook.com |

Influence of Substituent Effects on Reactivity

The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. The interplay between the chlorine, fluorine, and nitro groups determines the reactivity of the aldehyde functional group and the aromatic ring.

Electronic Effects of Chlorine, Fluorine, and Nitro Groups

The substituents on the benzene (B151609) ring are all classified as electron-withdrawing groups, which deactivate the ring towards electrophilic substitution but activate the aldehyde group towards nucleophilic attack.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature, which operates through both the inductive effect (-I) and the resonance effect (-M). It pulls electron density from the aromatic ring, significantly reducing its nucleophilicity.

Halogens (-Cl, -F): Fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While they possess lone pairs of electrons that can be donated through resonance (+M), their inductive effect is dominant. This net withdrawal of electron density further deactivates the ring.

The cumulative result of these three electron-withdrawing groups is a highly electron-deficient aromatic system. This deficiency is relayed to the aldehyde group, increasing the partial positive charge on the carbonyl carbon and making it an excellent electrophile.

Stereoelectronic and Inductive Influences

The specific placement of the substituents creates distinct stereoelectronic and inductive influences that fine-tune the molecule's reactivity. google.com

Inductive Influences: The inductive (-I) effect is transmitted through the sigma bonds. The fluorine atom at position 4, the chlorine atom at position 2, and the nitro group at position 5 all pull electron density away from the carbon atom to which the aldehyde group is attached (position 1). This through-bond polarization enhances the electrophilicity of the carbonyl carbon, priming it for reactions with nucleophiles like in the Knoevenagel condensation.

Derivatives and Analogs of 2 Chloro 4 Fluoro 5 Nitrobenzaldehyde

Synthesis of Nitrobenzyl Alcohol Derivatives

The aldehyde functional group in 2-chloro-4-fluoro-5-nitrobenzaldehyde can be selectively reduced to a primary alcohol, yielding (2-chloro-4-fluoro-5-nitrophenyl)methanol. This transformation is a key step in creating a class of nitrobenzyl alcohol derivatives. A common method for this reduction involves the use of a mild reducing agent that does not affect the nitro group.

For instance, a similar compound, (2-(2-chloroethoxy)-5-nitrophenyl)methanol, is synthesized from its corresponding aldehyde using sodium borohydride (B1222165) in tetrahydrofuran (B95107) at temperatures ranging from 0 to 20°C, achieving a quantitative yield. chemicalbook.com This suggests a viable pathway for the synthesis of (2-chloro-4-fluoro-5-nitrophenyl)methanol, where the aldehyde is selectively reduced while preserving the integrity of the nitro and halo substituents.

Preparation of Nitrobenzoic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming 2-chloro-4-fluoro-5-nitrobenzoic acid. This derivative is a significant intermediate in its own right, particularly in the synthesis of pharmaceuticals and herbicides. google.com While this oxidation can sometimes occur as an undesirable side reaction during the nitration of 2-chloro-4-fluorobenzaldehyde (B1630644), it can also be performed intentionally. google.com

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid is often achieved through multi-step processes starting from precursors like 2-chloro-4-fluorotoluene (B151448). google.comgoogle.com One patented method involves the photochlorination of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration and then hydrolysis-oxidation to yield the final carboxylic acid with a total yield exceeding 80%. google.com Another approach starts with 2-chloro-4-fluorobenzotrichloride (B1592118), which is nitrated and then hydrolyzed to produce 2-chloro-4-fluoro-5-nitrobenzoic acid. nih.gov The resulting 2-chloro-4-fluoro-5-nitrobenzoic acid is a solid with a melting point in the range of 150-154°C. nih.gov

| Property | Value | Source |

| Molecular Formula | C₇H₃ClFNO₄ | rsc.org |

| Molecular Weight | 219.55 g/mol | rsc.org |

| Melting Point | 150-154 °C | nih.gov |

| Appearance | White to light yellow solid | nih.gov |

Esterification and Amidation Products

The carboxylic acid derivative, 2-chloro-4-fluoro-5-nitrobenzoic acid, serves as a versatile starting material for producing esters and amides through standard condensation reactions.

Esterification: Esters are readily prepared by reacting 2-chloro-4-fluoro-5-nitrobenzoic acid with an alcohol in the presence of an acid catalyst. For example, the synthesis of methyl 2-chloro-4-fluoro-5-nitrobenzoate is achieved by treating the carboxylic acid with methanol (B129727) and a catalytic amount of sulfuric acid. The reaction mixture is heated, leading to the formation of the corresponding methyl ester. google.com

Amidation: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. A general procedure involves treating the carboxylic acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), to produce 2-chloro-4-fluoro-5-nitrobenzoyl chloride. This acyl chloride is then reacted with a primary or secondary amine in a suitable solvent like DMF to yield the desired amide. chemsynthesis.com A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized using this approach, starting from a structurally similar benzoic acid. chemsynthesis.com

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Esterification |

| 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | Primary/Secondary Amine | N-substituted-2-chloro-4-fluoro-5-nitrobenzamide | Amidation |

Exploration of Arylimine and Other Condensation Derivatives

The aldehyde functionality of this compound is highly susceptible to condensation reactions with various nucleophiles.

Arylimines (Schiff Bases): One of the most common condensation reactions is the formation of imines, also known as Schiff bases, through reaction with primary amines. The reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond of the imine. This reaction is often a key step in multicomponent reactions for synthesizing more complex heterocyclic structures.

Other Condensation Reactions: this compound can also participate in other carbon-carbon bond-forming condensation reactions. For example, it is a suitable substrate for the Knoevenagel condensation, where it reacts with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated compounds. A related compound, 2-chloro-5-nitrobenzaldehyde, has been shown to undergo condensation with 2-methyl-1-propenylbenzimidazole. These reactions provide a pathway to a diverse range of derivatives with extended conjugation and potential for further functionalization.

Structure-Activity Relationship Studies of Modified Analogs

The modification of the this compound scaffold has been explored in the context of developing biologically active molecules. Structure-activity relationship (SAR) studies of these analogs provide insights into the molecular features required for a desired biological effect.

In a study focused on antidiabetic agents, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated. The SAR analysis revealed that the nature of the substituent on the benzamide (B126) nitrogen plays a crucial role in the inhibitory activity against α-glucosidase and α-amylase.

The research indicated that the presence of both an electron-donating group (like methyl) and an electron-withdrawing group (like nitro) on the terminal phenyl ring significantly enhanced the inhibitory activity. The compound with a 2-methyl-5-nitrophenyl substituent on the amide nitrogen was identified as the most potent analog against both enzymes.

Table of SAR Findings for Benzamide Derivatives

| Compound Substituent (on Amide Nitrogen) | α-Glucosidase Inhibition | α-Amylase Inhibition | Key Observation |

| 2-methyl-5-nitrophenyl | Most Active | Most Active | Combination of electron-donating and electron-withdrawing groups is highly favorable. |

| Unsubstituted Phenyl | Moderate Activity | Moderate Activity | Serves as a baseline for comparison. |

| Alkyl groups | Varied Activity | Varied Activity | Activity is dependent on the nature of the alkyl group. |

Computational and Spectroscopic Analysis in Research

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic properties and geometric structure of 2-chloro-4-fluoro-5-nitrobenzaldehyde. These computational methods are crucial for understanding the molecule at a subatomic level.

Density Functional Theory (DFT) Analysis: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms and the electronic distribution within the molecule. For substituted benzaldehydes like this one, a key focus is the optimization of the molecular geometry, including the orientation of the aldehyde group relative to the aromatic ring. benchchem.com The presence of three distinct electron-withdrawing groups (EWG) — chloro (-Cl), fluoro (-F), and nitro (-NO₂) — significantly influences the electron density of the benzene (B151609) ring and the attached aldehyde functional group. Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311+G(d,p)) are used to model these properties accurately. researchgate.netgoogle.com

Molecular Electrostatic Potential (MEP): MEP mapping is a visualization method that illustrates the charge distribution on the molecule's surface. benchchem.com It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). tandfonline.com For this compound, the MEP map would show significant negative potential around the oxygen atoms of the nitro and aldehyde groups, while positive potential would be concentrated near the hydrogen atom of the aldehyde group and on the aromatic ring, highlighting the sites most likely to engage in intermolecular interactions. benchchem.comtandfonline.com

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| Geometry Optimization (DFT) | Calculates the lowest energy, most stable 3D structure. benchchem.com | Planar aromatic ring with specific bond lengths and angles influenced by steric and electronic effects of Cl, F, and NO₂ groups. |

| HOMO-LUMO Energy Gap | Difference in energy between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical reactivity. | A relatively small energy gap is expected due to the presence of strong electron-withdrawing groups, indicating high reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electrostatic potential on the molecular surface, predicting reaction sites. tandfonline.com | Negative potential (red/yellow) on oxygen atoms (aldehyde, nitro); Positive potential (blue) on the aldehyde proton and aromatic ring. benchchem.comtandfonline.com |

Prediction of Molecular Reactivity and Reaction Pathways

The electronic structure, elucidated through quantum calculations, allows for the prediction of the compound's reactivity and the most probable pathways for its chemical transformations. The potent electron-withdrawing nature of the chloro, fluoro, and nitro substituents profoundly deactivates the benzene ring towards electrophilic substitution while simultaneously activating the aldehyde group and the ring towards nucleophilic attack. benchchem.com

Computational studies can model reaction mechanisms and estimate activation energies for various transformations. benchchem.com For instance, the synthesis of this compound itself often involves the nitration of 2-chloro-4-fluorobenzaldehyde (B1630644). The directing effects of the existing chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, combined with their deactivating nature, guide the incoming electrophilic nitro group primarily to the C5 position, a prediction that aligns with experimental outcomes.

Furthermore, the aldehyde group is rendered highly electrophilic, making it susceptible to nucleophilic addition reactions, such as condensations (e.g., Knoevenagel condensation) and the formation of Schiff bases. ambeed.com The reduction of the nitro group to an amine is another key reaction pathway, which can be explored computationally to understand the reaction's feasibility and potential intermediates.

Spectroscopic Characterization Methodologies (e.g., NMR, IR, MS)

A suite of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework. In the ¹H NMR spectrum, the aldehyde proton would appear as a distinct singlet at a significantly downfield chemical shift (typically δ 9-10 ppm). The aromatic region would show two doublets, corresponding to the two protons on the benzene ring, with their coupling patterns and chemical shifts influenced by the adjacent chloro, fluoro, and nitro groups. Patent literature confirms that NMR spectra are consistent with the proposed structure. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key diagnostic absorption bands for this compound would include a strong, sharp peak for the aldehyde carbonyl (C=O) stretch, typically around 1700 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch between 1520-1550 cm⁻¹ and a symmetric stretch between 1350-1380 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (203.55 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₇H₃ClFNO₃. cqvip.com The fragmentation pattern would likely involve the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and halogen atoms.

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| IR Spectroscopy | Aldehyde C=O Stretch | ~1700 cm⁻¹ (strong, sharp) | |

| IR Spectroscopy | Asymmetric NO₂ Stretch | 1520–1550 cm⁻¹ (strong) | |

| IR Spectroscopy | Symmetric NO₂ Stretch | 1350–1380 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z ≈ 203.5 | |

| ¹H NMR | Aldehyde Proton (-CHO) | ~δ 9-10 ppm (singlet) | benchchem.com |

| ¹H NMR | Aromatic Protons | ~δ 7.5-8.5 ppm (two doublets) | google.com |

Chromatographic Behavior Analysis (e.g., GC retention studies)

Chromatographic techniques are vital for separating this compound from reaction mixtures and assessing its purity. Gas chromatography (GC) is particularly well-suited for analyzing volatile aromatic aldehydes.

In a study evaluating the performance of palm fibers as a stationary phase for capillary gas chromatography, this compound was successfully separated from a complex mixture of 16 other aromatic aldehydes. researchgate.netrsc.org The experiment was conducted with a temperature program starting at 40°C (held for 1 minute) and ramping up to 170°C at a rate of 10°C per minute, with a carrier gas flow rate of 0.6 mL/min. researchgate.netrsc.org In this separation, this compound (peak 16) eluted after compounds like benzaldehyde (B42025), 3-nitrobenzaldehyde, and vanillin, but before 4-fluoro-3-nitrobenzaldehyde (B1361154) (peak 17). researchgate.netrsc.org This retention behavior is influenced by the compound's boiling point and its specific interactions (e.g., dipole-dipole, π-π interactions) with the stationary phase, which are dictated by its highly polar nature due to the multiple electron-withdrawing substituents. rsc.org High-performance liquid chromatography (HPLC) is also a common method for purity analysis and reaction monitoring. tandfonline.com

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The industrial production of 2-chloro-4-fluoro-5-nitrobenzaldehyde has traditionally relied on multi-step synthetic pathways, which are now being re-evaluated for sustainability and efficiency. The most common process starts with 2-chloro-4-fluorotoluene (B151448), which undergoes halogenation, followed by hydrolysis to form 2-chloro-4-fluorobenzaldehyde (B1630644), and finally, a nitration step to yield the target product. google.comgoogle.com

In response to these drawbacks, novel synthetic strategies are being developed. One promising approach reverses the order of reactions: nitrating 2-chloro-4-fluorotoluene first to produce 2-chloro-4-fluoro-5-nitrotoluene (B44648), followed by halogenation and then hydrolysis/oxidation to form the final aldehyde. google.com This method cleverly avoids the issue of aldehyde oxidation during nitration, leading to higher yields and fewer by-products. google.com This revised pathway also reduces the amount of concentrated sulfuric acid required, contributing to a more cost-effective and environmentally benign process suitable for industrial-scale production. google.com Other explored methods include photocatalytic chlorination, though this can produce undesirable hydrogen chloride gas as a by-product. google.com

Advanced Catalytic Applications in Derivatization

The chemical reactivity of this compound makes it an excellent substrate for advanced catalytic derivatization. The aldehyde group is a prime site for transformations, while the halogen substituents provide handles for cross-coupling reactions, opening pathways to a diverse array of derivatives.

The aldehyde functional group can readily participate in condensation reactions with various amines to form Schiff bases, which are versatile intermediates for the synthesis of nitrogen-containing heterocyclic compounds. These reactions are often catalyzed by acids. Furthermore, the aldehyde can be oxidized to a carboxylic acid (2-chloro-4-fluoro-5-nitrobenzoic acid), which can then be activated for amide bond formation. For instance, the conversion to an acyl chloride using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) allows for subsequent reaction with a wide range of amines to produce corresponding benzamide (B126) derivatives. nih.gov

While not extensively documented for this specific molecule, the chloro and fluoro substituents are potential sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions would enable the introduction of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the chemical space accessible from this starting material. The development of selective catalytic systems that can differentiate between the C-Cl and C-F bonds would be a significant area of future research, allowing for programmed, site-selective functionalization.

In Silico Modeling for Targeted Synthesis and Biological Activity Prediction

While direct computational studies on this compound are not widely published, in silico techniques are heavily utilized to guide the synthesis and predict the biological activity of its derivatives. Molecular modeling, including docking and molecular dynamics (MD) simulations, serves as a powerful tool for rational drug design.

For example, research on a series of 2-chloro-5-sulfamoyl-4-nitrobenzamide derivatives, which can be conceptually derived from the title compound, demonstrates the power of this approach. nih.gov In these studies, molecular docking was used to predict the binding interactions of the synthesized molecules with the active sites of target enzymes like α-glucosidase and α-amylase, which are implicated in diabetes. nih.gov The docking results, which showed favorable binding energies and interactions, were subsequently supported by in vitro assays. nih.gov

Furthermore, MD simulations have been employed to assess the stability of the ligand-protein complexes over time, confirming that the most potent compounds remain stably bound within the target's active site. nih.gov Computational tools are also used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with good drug-like profiles and negligible toxicity early in the discovery process. nih.gov These predictive models allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.

Exploration of New Biological Activities Beyond Current Scope

Although this compound is primarily known as an intermediate in the synthesis of agricultural herbicides, its derivatives are being explored for a much broader range of therapeutic applications. google.com The structural motif is a building block for compounds with significant potential in medicine.

Recent studies on benzamide derivatives synthesized from related precursors have revealed potent antidiabetic activity through the inhibition of α-glucosidase and α-amylase. nih.gov This opens a promising new avenue for the development of novel treatments for diabetes. Beyond this, the benzamide scaffold is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

The polysubstituted nature of the ring also makes it a valuable synthon for creating complex heterocyclic systems. For example, substituted benzaldehydes are key starting materials in multi-component reactions, such as the Groebcke–Blackburn–Bienaymé reaction, to rapidly generate libraries of diverse compounds for screening. rsc.org Its structure is suitable for incorporation into quinoline-based hybrids, a class of compounds investigated for antiplasmodial (malaria) and antitrypanosomal activity. amazonaws.com Future research will likely focus on synthesizing libraries of derivatives and screening them against a wide range of biological targets to uncover new therapeutic leads.

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

Modernizing the synthesis and derivatization of this compound involves the adoption of advanced technologies like flow chemistry and laboratory automation. These platforms offer transformative potential for improving reaction efficiency, safety, and the speed of discovery.

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, provides superior control over reaction parameters like temperature and mixing. rsc.orgresearchgate.net This is particularly advantageous for potentially hazardous, highly exothermic reactions such as nitration, a key step in the synthesis of the title compound. The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing thermal runaways and enabling the use of more extreme conditions (superheating) safely to accelerate reaction rates. researchgate.net

When combined with automation, flow chemistry enables high-throughput experimentation (HTE). acs.org Automated platforms can perform hundreds or even thousands of reactions in parallel on a microscale, systematically varying reactants, catalysts, solvents, and conditions. researchgate.netkit.edu This approach allows for the rapid optimization of synthetic routes and the fast generation of compound libraries for screening. rsc.orgchemrxiv.org An automated system could synthesize a diverse library of derivatives from this compound and then directly perform bioassays in the same miniaturized format, drastically shortening the timeline from synthesis to hit identification in drug discovery. rsc.orgresearchgate.net

常见问题

Basic: What are the standard synthetic routes for preparing 2-chloro-4-fluoro-5-nitrobenzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nitration and halogenation of substituted benzaldehyde precursors. A common method involves:

- Step 1 : Chlorination of 4-fluoro-5-nitrobenzaldehyde using thionyl chloride (SOCl₂) in benzene with dimethylformamide (DMF) as a catalyst, followed by reflux for 4 hours .

- Step 2 : Isolation of the crude product via solvent distillation.

Optimization includes adjusting solvent polarity (e.g., benzene vs. N-methyl-acetamide), temperature control (reflux vs. room temperature), and catalyst concentration (0.5–1.0% DMF). Purity is confirmed via HPLC (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To resolve aromatic proton signals (e.g., δ 10.2 ppm for aldehyde protons) and distinguish substituent positions .

- IR Spectroscopy : Identification of nitro (1520–1350 cm⁻¹) and aldehyde (∼1700 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 203.56 (C₇H₃ClFNO₃) .

Advanced: How can competing side reactions during synthesis (e.g., over-nitration or dehalogenation) be mitigated?

Side reactions arise from:

- Over-nitration : Controlled addition of nitric acid at 0–5°C to prevent multiple nitrations .

- Dehalogenation : Use of inert atmospheres (N₂/Ar) to minimize radical-mediated Cl/F loss .

By-products like 2-chloro-4-fluoro-5-nitrobenzoyl chloride can be minimized by reducing thionyl chloride stoichiometry (1:1.2 molar ratio) .

Advanced: How do conflicting literature reports on reaction yields correlate with solvent choice and catalyst systems?

Discrepancies arise from:

- Solvent effects : Benzene yields 60–70% purity, while polar aprotic solvents (e.g., N-methyl-acetamide) improve yield to 85% but require post-synthesis purification [[1] vs. [12]].

- Catalyst systems : DMF enhances chlorination efficiency compared to pyridine, which may promote nitro group reduction .

Basic: What are the recommended storage conditions to ensure compound stability?

- Store at 2–8°C under inert gas (argon) to prevent aldehyde oxidation or nitro group degradation .

- Purity degradation (>2% over 6 months) is monitored via periodic HPLC analysis .

Advanced: What analytical strategies resolve ambiguities in quantifying trace impurities (e.g., residual benzoyl chloride)?

- HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) mobile phase to separate impurities (retention time: 8.2 min for aldehyde vs. 10.5 min for benzoyl chloride) .

- LC-MS/MS : Detect trace chlorinated by-products (e.g., m/z 215.0 for benzotrichloride derivatives) with a detection limit of 0.01% .

Advanced: How is this compound utilized as a building block in medicinal chemistry?

- Nucleophilic substitution : The aldehyde group undergoes condensation with amines to form Schiff bases, precursors for antitubercular agents .

- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields 5-amino derivatives for protease inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。